molecular formula C12H20N4 B3295771 [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine CAS No. 889851-57-4

[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine

Cat. No.: B3295771
CAS No.: 889851-57-4
M. Wt: 220.31 g/mol
InChI Key: NYCATFJBUBUPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 4-ethylpiperazine with 3-chloromethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry .

Biology

In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands . It helps in understanding the interaction between small molecules and biological macromolecules .

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical intermediate . It is used in the synthesis of drugs targeting neurological disorders and cancer .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the formulation of high-performance polymers .

Mechanism of Action

The mechanism of action of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine exhibits unique properties due to the position of the piperazine ring and the ethyl group . These structural features influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCATFJBUBUPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243495
Record name 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889851-57-4
Record name 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889851-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2 g (8 mmol) 6-(4-ethyl-piperazin-1-yl)-nicotinonitrile, 1.3 g Raney Nickel (B113Z, Degussa) in 25 ml methanol, 15 ml ethyl acetate and 5 ml ammonia aq. (ca. 25%) was treated with 1 bar hydrogen at 30-35° C. for 4 h. The mixture was filtered and the residue washed three times with 20 ml ethyl acetate each and the combined organic phases evaporated to dryness to yield 1.83 g (97%) of the title compound as white crystals. (m/e): 261.1 (MH+; 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Reactant of Route 5
Reactant of Route 5
[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Reactant of Route 6
Reactant of Route 6
[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.